N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(16-8-10-21-25-16)20-11-12-23-15-7-2-1-5-13(15)17(22-23)14-6-3-4-9-19-14/h3-4,6,8-10H,1-2,5,7,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCQDMNHNRVCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that combines an isoxazole ring with a pyridine moiety and an indazole derivative. Its molecular formula is , with a molecular weight of approximately 324.38 g/mol. The structural complexity suggests diverse biological activities, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Immunomodulation : Research indicates that isoxazole derivatives can regulate immune functions by modulating cytokine production and lymphocyte proliferation. Specifically, compounds similar to this one have demonstrated the ability to inhibit TNF-alpha production and reduce inflammation in animal models .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of NF-kB signaling pathways .
Biological Activity Summary Table
Case Studies and Research Findings
- Immunosuppressive Effects : A study investigated the immunoregulatory properties of isoxazole derivatives, including this compound. Results showed significant reductions in serum TNF-alpha levels and decreased foot pad edema in treated mice .
- Anticancer Potential : In vitro studies on similar compounds indicated that they could induce apoptosis in various cancer cell lines. The mechanism involved increased expression of pro-apoptotic factors such as caspases and alterations in mitochondrial membrane potential .
- Anti-inflammatory Activity : The compound was tested in models of acute inflammation where it significantly reduced edema formation induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-5-carboxamide exhibit significant anticancer activity. For instance, tetrahydroindazoles have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. In vitro assays demonstrated that these compounds effectively reduce cell proliferation in various cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Analogues containing indazole and pyridine rings have been evaluated for their ability to combat bacterial strains. Studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae, indicating a promising avenue for developing new antibiotics .
Neurological Disorders
This compound may also be explored for its neuroprotective effects. Research into related compounds suggests they could modulate neurotransmitter systems or exert antioxidant effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are another area of interest. By targeting specific pathways involved in inflammation, it may help manage conditions like rheumatoid arthritis or inflammatory bowel disease. Preliminary studies on related compounds indicate their ability to inhibit pro-inflammatory cytokines in vitro .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The provided evidence highlights several tetrahydroindazole derivatives with distinct substituents (Table 1).
Table 1: Key Structural Differences and Functional Groups
Key Observations :
R1 Substitution :
- The pyridin-2-yl group in the target compound provides a basic nitrogen for solubility and target interaction, contrasting with the lipophilic trifluoromethyl group in compound 35 () .
- Fluorinated substituents (e.g., in compounds 82 and 16C) enhance metabolic stability and membrane permeability but may reduce solubility compared to the pyridinyl group .
R2 Functionalization: The isoxazole-5-carboxamide in the target compound is a compact, planar moiety with hydrogen-bonding capability. Fluorophenyl and triazole substituents (compounds 82 and 16C) introduce steric bulk and polarity, which may influence binding pocket compatibility .
Q & A
Basic: How can researchers optimize the synthesis of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-5-carboxamide?
Methodological Answer:
Synthesis optimization requires a systematic approach:
- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., N,N-dimethylformamide) with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitutions, as demonstrated in analogous heterocyclic syntheses .
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., reaction time, temperature, stoichiometry) and identify critical parameters. Statistical methods reduce the number of trials while capturing interactions between variables .
- Purification Strategies : Utilize column chromatography or recrystallization to isolate the target compound, with monitoring via TLC or HPLC for purity assessment.
Advanced: What computational methods can accelerate reaction design for this compound?
Methodological Answer:
Modern computational approaches minimize trial-and-error:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, predicting regioselectivity in heterocyclic ring formation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for intermediate coupling steps. Integrate experimental feedback to refine predictions .
- Reaction Network Analysis : Employ algorithms like the Artificial Force Induced Reaction (AFIR) method to explore competing pathways and identify kinetically favored routes .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Standard characterization protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions. Compare shifts with analogous indazole-isoxazole hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., heat, light) .
Advanced: How can researchers resolve contradictions in spectral data or bioactivity results?
Methodological Answer:
Address discrepancies through:
- Hyphenated Techniques : LC-MS/MS or GC-MS to differentiate between structural isomers or degradation byproducts that may skew bioactivity data .
- Density Functional Theory (DFT)-NMR Comparisons : Calculate theoretical NMR spectra for proposed structures and match experimental data to confirm assignments .
- Meta-Analysis of Bioassays : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate compound-specific effects from experimental variability .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
Prioritize target-specific assays:
- Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorometric/colorimetric substrates if the compound’s scaffold suggests enzyme-binding motifs (e.g., ATP-mimetic indazole cores) .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) for validation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR requires iterative synthesis and testing:
- Scaffold Diversification : Synthesize derivatives with modifications at the pyridinyl, indazolyl, or isoxazole moieties. Track changes in bioactivity to identify critical functional groups .
- Molecular Docking : Perform docking simulations against target proteins (e.g., kinases) to predict binding modes and guide rational design .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression models .
Basic: How should researchers troubleshoot low yields in the final coupling step?
Methodological Answer:
Address yield issues via:
- Reagent Optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with newer alternatives (e.g., COMU) to improve efficiency in amide bond formation .
- Temperature Control : Conduct reactions under inert atmospheres at controlled temperatures (e.g., 0–5°C for sensitive intermediates) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or reaction time accordingly .
Advanced: What strategies integrate machine learning into stability studies?
Methodological Answer:
ML enhances stability profiling:
- Degradation Pathway Prediction : Train models on degradation data of similar compounds to forecast vulnerable sites (e.g., hydrolytically unstable amide bonds) .
- Accelerated Stability Testing : Use ML to extrapolate long-term stability from short-term stress-test data (e.g., Arrhenius-based predictions for shelf life) .
- Formulation Optimization : Apply neural networks to screen excipients that enhance solubility or prevent crystallization in aqueous media .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Adhere to laboratory safety standards:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Waste Disposal : Segregate halogenated or toxic byproducts according to institutional guidelines .
Advanced: How can isotopic labeling elucidate metabolic pathways in vivo?
Methodological Answer:
Isotopic studies require precision:
- ¹³C/²H Labeling : Synthesize deuterated or ¹³C-enriched analogs to track metabolic fate via mass spectrometry imaging (MSI) or NMR .
- Radiotracer Synthesis : Incorporate ¹⁴C at non-labile positions for quantitative biodistribution studies using liquid scintillation counting .
- Stable Isotope-Resolved Metabolomics (SIRM) : Administer labeled compound and analyze tissue extracts to map metabolic flux in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
